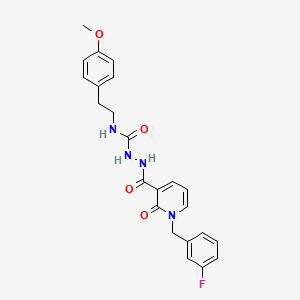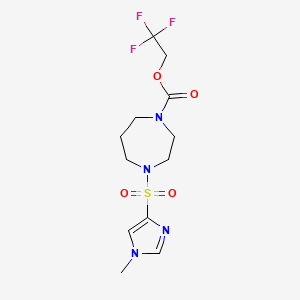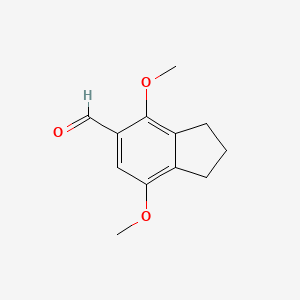![molecular formula C17H15N5O3S B2593515 4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034505-11-6](/img/structure/B2593515.png)
4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolo[1,5-a]pyrimidine derivative . It has been found to stimulate neurogenesis of human-induced pluripotent stem cells (hiPSCs) and suppress the growth and metastasis of lung cancer .
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
The N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The compound is a bright-yellow powder with a melting point of 138–139°С . The 1H NMR spectrum, δ, ppm (J, Hz): 1.20 (6H, s, 2CH3); 1.96 (3H, s, CH3); 3.76 (3H, s, OCH3); 4.24 (3H, s, OCH3); 5.51 (1H, s, H-3 quinoline); 6.84 (1H, d, J = 3.0, H quinoline); 7.46–7.50 (2H, m, H Ar); 7.98 (1H, d, J = 3.0, H quinoline); 8.04–8.08 (2H, m, H Ar); 8.47 (1H, s, H pyrazole); 8.75 (1H, br. s, NH) .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Studies such as those conducted by Shilling et al. (2010) on "Metabolism, Excretion, and Pharmacokinetics of [14C]INCB018424" offer insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmacologically active compounds. These studies are crucial for understanding how drugs are processed in the body and the efficiency of drug delivery systems, which could be relevant for compounds with similar structures or targets. The detailed pharmacokinetic profiles help in optimizing dosage forms and schedules for improved therapeutic outcomes [Shilling et al., 2010].
Mechanism of Action
The action mechanisms of specific drugs, such as those inhibiting Janus tyrosine kinase (JAK) pathways, provide a foundation for understanding how similar complex compounds may interact with biological targets. Research into these mechanisms aids in the discovery and development of new therapeutic agents that can modulate specific biochemical pathways for disease treatment and management.
Drug Resistance and Molecular Genetics
Investigations into the genetic markers of drug resistance, as seen in studies on malaria treatment (e.g., treatment of falciparum malaria with sulfalene and trimethoprim), are critical for developing new compounds that can overcome resistance. Understanding the genetic basis of resistance helps in designing drugs that are more effective against resistant strains of pathogens [Martin & Arnold, 1968].
Environmental and Health Impacts
Research on the environmental exposure to various compounds and their potential health impacts, such as the study on organophosphorus and pyrethroid pesticides by Babina et al. (2012), highlights the importance of evaluating the safety profiles of chemical compounds. This research area is essential for assessing the risks associated with the exposure to certain compounds and for developing safer alternatives [Babina et al., 2012].
Safety And Hazards
Direcciones Futuras
The compound has attracted wide pharmaceutical interest because of their antitrypanosomal activity . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has been reported to have other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents . Recently other pharmaceutical activities have been reported, for example, as an agent for the treatment of sleep disorders and as an oncological agent .
Propiedades
IUPAC Name |
11-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16-2-1-11-7-14(8-12-4-6-21(16)17(11)12)26(24,25)20-13-9-18-15-3-5-19-22(15)10-13/h3,5,7-10,20H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLLJDCCKISYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CN5C(=CC=N5)N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

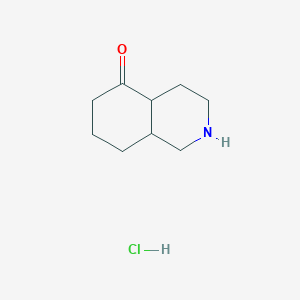
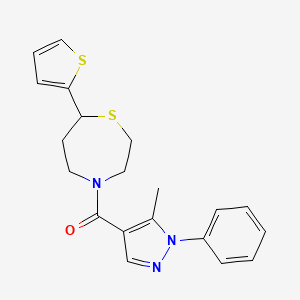
![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
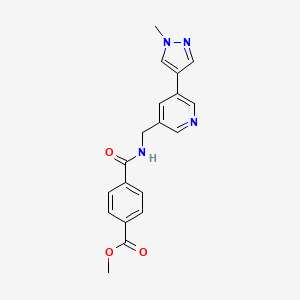
![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)
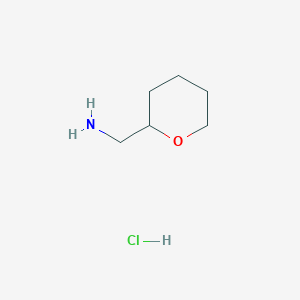
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)
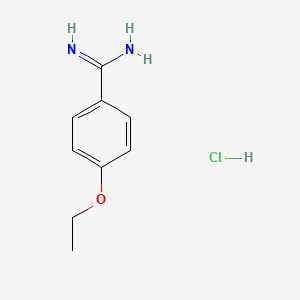
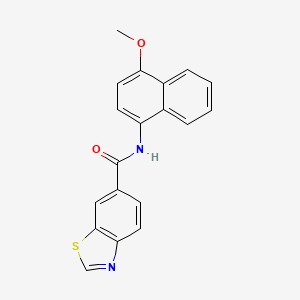
![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)
